1-benzoyl-3-(1H-pyrazol-3-yl)thiourea
Description
1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea is a thiourea derivative characterized by a benzoyl group at the N1 position and a pyrazole ring at the N3 position. Its molecular formula is C₁₁H₁₀N₄OS, with a molecular weight of 246.29 g/mol. Thiourea derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties, which arise from their ability to participate in hydrogen bonding and metal coordination .
Synthesis: The compound can be synthesized via the reaction of benzoyl isothiocyanate with 3-amino-1H-pyrazole under mild conditions, a method analogous to the preparation of related pyrazolyl thioureas . This route avoids the complexity of alternative pathways, such as the hydrolysis of protected glycosyl thioureas, which involve time-consuming steps .
Structural Features: The molecule exhibits planar geometry due to conjugation between the benzoyl and thiourea moieties.
Properties
IUPAC Name |
N-(1H-pyrazol-5-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-10(8-4-2-1-3-5-8)14-11(17)13-9-6-7-12-15-9/h1-7H,(H3,12,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMUMFKWJQGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction of Benzoyl Isothiocyanate with 1H-Pyrazol-3-Amine
The most straightforward method involves the nucleophilic addition of 1H-pyrazol-3-amine to benzoyl isothiocyanate. This reaction proceeds under mild conditions, typically in anhydrous solvents such as acetone or acetonitrile .
Reaction Scheme :
Procedure :
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Dissolve benzoyl isothiocyanate (1.0 mmol) in anhydrous acetone (20 mL).
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Add 1H-pyrazol-3-amine (1.0 mmol) dropwise at 0–5°C.
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Stir the mixture at room temperature for 4–6 hours.
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Filter the precipitate and recrystallize from ethanol/water (3:1) .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 4–6 hours |
| Solvent | Acetone |
| Purification | Recrystallization |
Advantages :
In Situ Generation of Benzoyl Isothiocyanate
For laboratories lacking pre-synthesized benzoyl isothiocyanate, this method generates the intermediate in situ using benzoyl chloride and potassium thiocyanate .
Reaction Scheme :
Procedure :
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Reflux benzoyl chloride (1.0 mmol) with potassium thiocyanate (1.2 mmol) in dry acetone for 1 hour.
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Cool the mixture to 0°C and add 1H-pyrazol-3-amine (1.0 mmol).
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Stir for 3–4 hours at room temperature.
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Quench with ice water, filter, and purify via column chromatography (hexane/ethyl acetate) .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Reaction Time | 4–5 hours |
| Solvent | Acetone |
| Catalyst | None |
Advantages :
Ultrasound-Assisted Synthesis
Ultrasonic irradiation enhances reaction kinetics by promoting cavitation, reducing reaction times, and improving yields .
Procedure :
-
Mix benzoyl chloride (1.0 mmol) and KSCN (1.2 mmol) in acetonitrile (25 mL).
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Sonicate at 40 kHz for 20 minutes to generate benzoyl isothiocyanate.
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Add 1H-pyrazol-3-amine (1.0 mmol) and continue sonication for 1 hour.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 88–92% |
| Reaction Time | 1.5 hours |
| Ultrasonic Power | 100 W |
| Solvent | Acetonitrile |
Advantages :
Solvent-Free and Green Chemistry Approaches
Eco-friendly methods utilize ionic liquids or solvent-free conditions to minimize waste .
Procedure :
-
Mix benzoyl chloride (1.0 mmol), ammonium thiocyanate (1.2 mmol), and 1H-pyrazol-3-amine (1.0 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄).
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Heat at 60°C for 2 hours with vigorous stirring.
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Extract the product with ethyl acetate and evaporate under reduced pressure .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Time | 2 hours |
| Solvent | Ionic liquid |
| Temperature | 60°C |
Advantages :
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Time (h) | Solvent | Key Advantage |
|---|---|---|---|---|
| Direct Reaction | 75–85 | 4–6 | Acetone | Simplicity |
| In Situ Generation | 70–78 | 4–5 | Acetone | Avoids pre-synthesized reagent |
| Ultrasound-Assisted | 88–92 | 1.5 | Acetonitrile | Rapid, high yield |
| Solvent-Free | 80–85 | 2 | Ionic liquid | Eco-friendly |
Critical Observations :
-
Ultrasound-assisted synthesis offers the highest yield (92%) and shortest reaction time (1.5 hours).
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Solvent-free methods align with green chemistry principles but require specialized reagents.
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In situ generation is ideal for large-scale production despite moderate yields .
Challenges and Optimization Strategies
-
Purity Issues : Byproducts like benzamide may form if moisture is present. Use of molecular sieves or anhydrous conditions is critical .
-
Yield Optimization : Excess KSCN (1.2–1.5 eq.) ensures complete conversion of benzoyl chloride to isothiocyanate .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves co-eluting impurities .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(1H-pyrazol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the benzamide moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-benzoyl-3-(1H-pyrazol-3-yl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer studies, it may interfere with cell signaling pathways, induce apoptosis, or inhibit cell proliferation .
Comparison with Similar Compounds
N-(1H-Pyrazol-3-yl)-N'-(4-methylbenzoyl)-thiourea (4b)
- Structure : Features a 4-methylbenzoyl group instead of benzoyl.
- Activity : Demonstrates potent cytotoxic effects against cancer cells (IC₅₀ = 8.2 μM) with low general toxicity, making it a lead candidate for antitumor agents .
- Key Difference : The methyl group enhances lipophilicity, improving membrane permeability compared to the unsubstituted benzoyl group in the target compound.
1-Benzoyl-3-(4-ferrocenylphenyl)thiourea (B16)
- Structure : Incorporates a ferrocenylphenyl group, enabling redox activity.
- Key Difference : The ferrocene moiety introduces metal-based reactivity absent in the pyrazolyl derivative.
1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea
- Structure : Contains a trichlorophenyl group, increasing electron-withdrawing effects.
- Activity : Shows antifungal properties due to enhanced electrophilicity, which disrupts fungal cell membranes .
- Key Difference : Chlorine substituents improve stability but may reduce solubility compared to the pyrazole variant.
Antimicrobial Activity Comparison
Insights :
- Pyrazolyl derivatives (e.g., the target compound) show moderate activity against Gram-positive bacteria, while chlorophenyl-substituted analogs (e.g., 3bc) exhibit enhanced potency against MRSA due to improved membrane penetration .
- Methoxy groups reduce antibacterial efficacy, likely due to decreased electrophilicity .
Antioxidant Capacity
| Compound | DPPH Scavenging (%) | Reference |
|---|---|---|
| 1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea | 65–70 | |
| 1-Benzoyl-3-(p-hydroxyphenyl)thiourea | 85–90 | |
| 1-Benzoyl-3-(3,4-dimethoxyphenyl)thiourea | 45–50 |
Insights :
- The pyrazolyl derivative’s antioxidant activity is moderate, outperformed by hydroxyl-substituted analogs. The hydroxyl group directly donates hydrogen atoms to free radicals, enhancing scavenging efficiency .
Structural and Supramolecular Features
Insights :
- The pyrazolyl group facilitates hydrogen bonding, critical for molecular recognition in biological systems. In contrast, hydroxypropyl derivatives form coordination polymers with Cu(I), useful in materials science .
Q & A
Q. What are the established synthetic routes for 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic addition of 1H-pyrazol-3-amine to benzoyl isothiocyanate in anhydrous solvents (e.g., THF or DCM) under inert atmosphere. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:isothiocyanate) are critical for minimizing side products. Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Yields range from 60–85%, with purity confirmed by HPLC (>95%) .
Table 1 : Representative Synthetic Conditions
| Reactant Ratio (Amine:Isothiocyanate) | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1:1.2 | THF | 0–25 | 75 | 96.2 |
| 1:1.1 | DCM | 25 | 68 | 94.5 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this thiourea derivative?
- Methodological Answer :
- FT-IR : Confirm N–H (3200–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C=S (1250–1300 cm⁻¹) stretches .
- NMR : ¹H NMR (DMSO-d6) shows pyrazole protons at δ 6.8–7.2 ppm and benzoyl aromatic protons at δ 7.4–8.1 ppm. ¹³C NMR confirms thiourea carbonyl (C=O at ~165 ppm) and thiocarbonyl (C=S at ~180 ppm) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., SHELX programs for refinement ).
Q. What are the primary research applications of this compound in academia?
- Methodological Answer :
- Coordination Chemistry : Acts as a ligand for soft Lewis acids (e.g., CuI) to form coordination polymers, analyzed via single-crystal XRD .
- Biological Screening : Tested for antiparasitic (e.g., Trypanosoma brucei) and antiviral (HIV-1 protease inhibition) activity using in vitro assays .
- Supramolecular Studies : Investigate non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystal packing .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structural analysis of metal-thiourea complexes?
- Methodological Answer :
- Disorder Handling : Use SHELXL refinement tools to model split positions and apply restraints to ADP (atomic displacement parameter) correlations .
- Twinning : Employ TWINLAW in SHELXL to identify twin laws. For high-resolution data, detwinning algorithms (e.g., in WinGX) improve accuracy .
- Validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements .
Q. What strategies mitigate contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardization : Use uniform assay protocols (e.g., fixed cell lines, incubation times).
- Structural Variants : Compare analogs (e.g., halogen substituents) to assess SAR. For example, bromine substitution enhances HIV-1 protease inhibition .
- Purity Verification : Characterize compounds with LC-MS to rule out degradation products.
Table 2 : Biological Activity Comparison
| Compound Variant | Target | % Inhibition (100 µM) | Reference |
|---|---|---|---|
| 1-(3-Bromobenzoyl)-3-... | HIV-1 Protease | 97.03 ± 0.37 | |
| 3-Benzoyl-1-phenylthiourea | Trypanosoma brucei | 11.2 ± 0.9 |
Q. How do computational methods (e.g., DFT, molecular docking) enhance the design of thiourea-based inhibitors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., HIV-1 protease). Optimize hydrogen-bonding interactions between thiourea’s S atom and catalytic aspartate residues .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity. For example, electron-withdrawing groups lower LUMO energy, enhancing reactivity .
Safety and Best Practices
Q. What safety protocols are recommended for handling thiourea derivatives in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
